molecular formula C13H13ClN2O2S B8766728 4-Chloro-6-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrimidine

4-Chloro-6-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrimidine

Cat. No. B8766728
M. Wt: 296.77 g/mol
InChI Key: LLYASAKWOFLJKU-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

To a solution of 4,6-dichloro-2-(methyl thio)pyrimidine (75 g, 38.4 mmol, Sigma-Aldrich) in DMF (750 mL) was added p-methoxybenzyl alcohol (58.38 g, 42.1 mmol) and K2CO3 (212.3 g, 1538 mmol). The reaction was stirred at 60° C. for 12 h, then cooled to RT. Water (500 mL) was added to get a white solid and the mixture was filtered. The resulting solid was triturated with hexanes to give 4-chloro-6-((4-methoxybenzyl)oxy)-2-(methylthio)pyrimidine (75 g, 66.4%) as white solid. MS (ESI, pos. ion) m/z: 297 (M+1).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
58.38 g
Type
reactant
Reaction Step One
Name
Quantity
212.3 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:19][OH:20])=[CH:17][CH:18]=1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([O:20][CH2:19][C:16]2[CH:15]=[CH:14][C:13]([O:12][CH3:11])=[CH:18][CH:17]=2)[N:5]=[C:4]([S:9][CH3:10])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
Quantity
58.38 g
Type
reactant
Smiles
COC=1C=CC(=CC1)CO
Name
Quantity
212.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
to get a white solid
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OCC1=CC=C(C=C1)OC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 66.4%
YIELD: CALCULATEDPERCENTYIELD 658.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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